chemical structure and physical properties of 3-Hydroxypropyl 3-hydroxypropanoate
chemical structure and physical properties of 3-Hydroxypropyl 3-hydroxypropanoate
An In-depth Technical Guide to 3-Hydroxypropyl 3-hydroxypropanoate and its Monomer Precursor, 3-Hydroxypropanoic Acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the , with a detailed focus on its industrially significant monomer precursor, 3-hydroxypropanoic acid (3-HP). Given the limited direct research on the dimer, this document synthesizes information on its formation, properties, and the extensive applications of its foundational monomer, providing critical insights for researchers, scientists, and drug development professionals.
Introduction: The Dimer and its Monomer Origin
3-Hydroxypropyl 3-hydroxypropanoate is the linear ester dimer formed from the self-esterification of two molecules of 3-hydroxypropanoic acid (3-HP). While the dimer itself is not extensively characterized in scientific literature, its monomer, 3-HP, is recognized as a top value-added, bio-based platform chemical by the U.S. Department of Energy.[1] 3-HP is a versatile three-carbon building block containing both a hydroxyl and a carboxylic acid functional group, lending it high reactivity.[1][2]
Understanding the properties and synthesis of 3-HP is crucial for controlling the formation and potential applications of its oligomers, including 3-Hydroxypropyl 3-hydroxypropanoate. This guide will first detail the known characteristics of the dimer before delving into the comprehensive science of its precursor, 3-HP, which is the foundation for its synthesis and relevance.
Chemical Structure and Physicochemical Properties
3-Hydroxypropyl 3-hydroxypropanoate
The structure of 3-Hydroxypropyl 3-hydroxypropanoate consists of two 3-HP units linked by an ester bond. This dimerization typically occurs during the heating or concentration of aqueous 3-HP solutions.[3]
Table 1: Chemical Identifiers and Computed Properties of 3-Hydroxypropyl 3-hydroxypropanoate
| Identifier/Property | Value | Source |
| IUPAC Name | 3-hydroxypropyl 3-hydroxypropanoate | [4] |
| Molecular Formula | C₆H₁₂O₄ | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| CAS Number | 91668-21-2 | [4][5] |
| SMILES | C(CO)COC(=O)CCO | [4] |
| InChIKey | NXQVYWHUMMKRRQ-UHFFFAOYSA-N | [4][5] |
| XLogP3 (Computed) | -1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Purity (Commercial) | ~95% | [5] |
| Storage Temperature | 2-8°C | [5] |
3-Hydroxypropanoic Acid (3-HP): The Monomer
3-HP is a non-chiral beta-hydroxy acid. It is a viscous, acidic liquid that is highly soluble in water.[6] Its dual functionality makes it a highly reactive and versatile precursor for a wide range of chemical syntheses.[1]
Table 2: Physicochemical Properties of 3-Hydroxypropanoic Acid
| Property | Value | Source |
| IUPAC Name | 3-Hydroxypropanoic acid | [6] |
| Synonyms | Hydracrylic acid, Ethylene lactic acid | [6] |
| Molecular Formula | C₃H₆O₃ | [6] |
| Molecular Weight | 90.08 g/mol | [6] |
| CAS Number | 503-66-2 | [6] |
| Melting Point | < 25 °C | [6] |
| Boiling Point | Decomposes upon distillation to form acrylic acid | [6] |
| Solubility in Water | Very soluble | [6] |
| Acidity (pKa) | 4.87 | [6] |
Synthesis and Characterization Workflow
The primary route to obtaining 3-Hydroxypropyl 3-hydroxypropanoate is through the synthesis of its monomer, 3-HP, which can then dimerize. Modern production of 3-HP is shifting from petrochemical routes to more sustainable microbial fermentation processes using renewable feedstocks like glycerol or glucose.[2][7]
Biotechnological Synthesis of 3-HP from Glycerol
The most studied and efficient biological pathway for 3-HP production involves the use of engineered microorganisms, such as Escherichia coli or Klebsiella pneumoniae.[8] The pathway from glycerol involves two key enzymatic steps.
Experimental Protocol: Microbial Production of 3-HP
-
Strain Engineering: Genetically engineer a host strain (e.g., E. coli) to express the necessary enzymes:
-
Fermentation:
-
Cultivate the engineered strain in a bioreactor with a defined medium containing crude glycerol (a byproduct of biodiesel production) as the primary carbon source.
-
Maintain strict anaerobic conditions, as the glycerol dehydratase is oxygen-sensitive.[7]
-
Control the pH of the fermentation broth between 5.0 and 7.5 to optimize cell growth and enzyme activity.
-
-
Purification and Dimerization:
-
Separate the biomass from the fermentation broth via centrifugation.
-
The resulting aqueous solution contains 3-HP, often as a salt. Purification is challenging due to its high hydrophilicity.[10]
-
Techniques like flash evaporation or freeze concentration are employed to concentrate the 3-HP solution.[3][10] It is during this concentration at elevated temperatures that 3-HP can dehydrate to acrylic acid or self-esterify to form 3-Hydroxypropyl 3-hydroxypropanoate and other oligomers.[6][11]
-
Caption: Biosynthetic pathway of 3-HP and its subsequent dimerization.
Analytical Characterization
Accurate characterization is essential for monitoring production and ensuring purity. The same techniques used for 3-HP can identify and quantify its dimer.
Protocol: HPLC Quantification of 3-HP and its Dimer [12]
-
Sample Preparation:
-
Centrifuge fermentation or reaction samples (10,000 x g, 10 min) to remove solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 5:95 (v/v) methanol and 10 mM phosphoric acid. This acidic mobile phase ensures the carboxylic acid groups are protonated for optimal retention.
-
Detection: UV detector set to 210 nm.
-
-
Data Analysis:
-
Quantify concentrations by comparing peak areas to a standard curve generated from pure 3-HP. The dimer, if present, will appear as a separate peak with a different retention time.
-
For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the preferred method, providing detailed information on the molecular structure of both the monomer and its dimer.[12]
Applications and Future Prospects
The primary industrial interest lies in 3-HP as a versatile platform chemical. The formation of its dimer, 3-Hydroxypropyl 3-hydroxypropanoate, is often a consideration in the purification and processing of 3-HP for these applications.
-
Production of Acrylic Acid: 3-HP can be readily dehydrated to produce acrylic acid and its esters, which are used in the manufacturing of diapers, paints, and adhesives.[6][10] This is a major market driver for bio-based 3-HP production.
-
Biodegradable Polymers: 3-HP is the monomer for poly(3-hydroxypropionate) (P3HP), a biodegradable and biocompatible thermoplastic that can be used as an alternative to petroleum-based plastics.[13]
-
Synthesis of 1,3-Propanediol (1,3-PDO): 3-HP can be reduced to form 1,3-PDO, a key component in the production of polymers like polytrimethylene terephthalate (PTT) used in textiles and carpets.[1]
While no direct applications are cited for 3-Hydroxypropyl 3-hydroxypropanoate in drug development, its monomer 3-HP can be used as a precursor for synthesizing optically active substances and as a component in drug release materials and surgical biocomposites.[1]
Caption: Key chemical conversions of the 3-HP platform chemical.
Conclusion
3-Hydroxypropyl 3-hydroxypropanoate is the direct dimerization product of 3-hydroxypropanoic acid. While specific data on the dimer is sparse, its chemistry is intrinsically linked to its monomer precursor. The true value and technical depth are found in the synthesis and application of 3-HP, a bio-based platform chemical with significant potential to replace petrochemicals in major industrial markets. For researchers and developers, controlling the equilibrium between 3-HP and its oligomers during production and purification is a critical step in harnessing its full potential for creating sustainable polymers and chemicals.
References
-
PubChem. (n.d.). 3-Hydroxypropyl 3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Azeem, M., Attallah, O. A., Tas, C. E., & Fournet, M. B. (2018). Scheme 29. Dehydration of 3-hydroxypropionic acid, dimers 152, and oligomers 153 to acrylic acid 134. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Valdehuesa, K. N. G., Liu, H., Ramos, K. R. M., & Nisola, G. M. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Wang, Q., Liu, Y., Li, J., & Chen, Z. (2014). P3HP synthesis pathway used in this study. ResearchGate. Retrieved from [Link]
-
Li, J., Wang, Y., & Zhang, L. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). isopropyl 3-hydroxypropanoate. Retrieved from [Link]
-
Toth, A., & Nemeth, A. (2018). Bio-based 3-hydroxypropionic Acid: A Review. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Stenutz. (n.d.). 3-hydroxypropyl prop-2-enoate. Retrieved from [Link]
-
Park, S. (n.d.). Production of 3-Hydroxypropionic acid (3-HP). UNIST. Retrieved from [Link]
- Google Patents. (n.d.). US9512057B2 - 3-hydroxypropionic acid compositions.
- Google Patents. (n.d.). KR20190096229A - Method for preparing highly concentrated 3-hydroxypropionic acid aqueous solution.
-
Vollenweider, S., & Lacroix, C. (2004). 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). Retrieved from [Link]
-
Ávila-Cabré, S., Albiol, J., & Ferrer, P. (2025). Potential industrial uses of 3-hydroxypropanoic acid. ResearchGate. Retrieved from [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. 3-Hydroxypropionic acid (3-HP) | Sunghoon Park | UNIST [bcelab.unist.ac.kr]
- 3. KR20190096229A - ê³ ëë 3-íì´ëë¡ìíë¡í¼ì¨ì° ìì©ì¡ì ì ì¡° ë°©ë² - Google Patents [patents.google.com]
- 4. 3-Hydroxypropyl 3-hydroxypropanoate | C6H12O4 | CID 10012057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypropyl 3-hydroxypropanoate | 91668-21-2 [sigmaaldrich.com]
- 6. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US9512057B2 - 3-hydroxypropionic acid compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
